molecular formula C14H15ClOSe B14139926 5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran CAS No. 88874-97-9

5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran

Cat. No.: B14139926
CAS No.: 88874-97-9
M. Wt: 313.69 g/mol
InChI Key: WCCVDDLKTBTFNG-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran is a selenium-containing organic compound Selenium compounds are known for their unique properties, including antioxidant and immunomodulatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran typically involves the reaction of 4-chlorophenyl selenide with appropriate pyran derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenide group to selenol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the selenide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include selenoxide derivatives, selenol compounds, and substituted pyran derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its antioxidant properties and potential to modulate oxidative stress in biological systems.

    Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The compound can modulate the activity of enzymes like glutathione peroxidase and catalase, leading to reduced levels of reactive oxygen species and enhanced antioxidant defense. This mechanism underlies its potential therapeutic effects in neuroprotection and other applications.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Studied for its antiviral activity.

Uniqueness

5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran is unique due to its specific structural features and the presence of both selenide and pyran moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

88874-97-9

Molecular Formula

C14H15ClOSe

Molecular Weight

313.69 g/mol

IUPAC Name

5-(4-chlorophenyl)selanyl-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C14H15ClOSe/c1-3-12-8-10(2)14(9-16-12)17-13-6-4-11(15)5-7-13/h3-7,9-10,12H,1,8H2,2H3

InChI Key

WCCVDDLKTBTFNG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC=C1[Se]C2=CC=C(C=C2)Cl)C=C

Origin of Product

United States

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